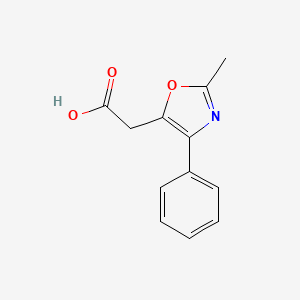(2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid
CAS No.: 89150-41-4
Cat. No.: VC17281826
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89150-41-4 |
|---|---|
| Molecular Formula | C12H11NO3 |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 2-(2-methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid |
| Standard InChI | InChI=1S/C12H11NO3/c1-8-13-12(9-5-3-2-4-6-9)10(16-8)7-11(14)15/h2-6H,7H2,1H3,(H,14,15) |
| Standard InChI Key | RCLCQAAILJMTDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(O1)CC(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol . The oxazole core consists of a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. Key structural features include:
-
A methyl group at position 2, which enhances steric bulk and influences electronic distribution.
-
A phenyl ring at position 4, contributing to aromatic interactions and lipophilicity.
-
An acetic acid group at position 5, enabling hydrogen bonding and salt formation.
The logP value (a measure of lipophilicity) for structurally similar oxazole derivatives ranges from 3.7–4.2 , suggesting moderate solubility in lipid membranes. The polar surface area (PSA) of analogous compounds is approximately 46–50 Ų , indicating potential for moderate blood-brain barrier permeability.
Synthetic Methodologies and Structural Analogues
Key Structural Analogues
Biological Activities and Mechanism of Action
Structure-Activity Relationships (SAR)
-
Position 2 substituents: Methyl groups improve metabolic stability compared to bulkier groups .
-
Position 4 aromatic rings: Phenyl groups enhance binding to hydrophobic enzyme pockets .
-
Position 5 functional groups: Carboxylic acids improve solubility and enable salt formation for drug formulation .
Applications in Medicinal Chemistry
Antifungal Drug Development
The structural similarity to FBA-II inhibitors suggests potential for treating fluconazole-resistant C. albicans . Unlike fluconazole, which targets 14α-demethylase, oxazole derivatives may bypass common resistance mechanisms.
Antibacterial Agents
The acetic acid moiety could facilitate interactions with bacterial dihydrofolate reductase (DHFR), a validated drug target . Molecular docking studies (hypothetical) would clarify binding affinities.
Comparative Analysis with Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume